1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate
Overview
Description
1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate is a chemical compound with the molecular formula C12H20N2O5. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a tert-butyl group, an ethyl group, and a carbamoyl group attached to an azetidine ring.
Preparation Methods
The synthesis of 1-tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate involves several steps. One common method includes the cycloaddition of ketenes and the hydroamination of carbodiimides using group-2-element amides as precatalysts . Industrial production methods often involve bulk custom synthesis and procurement, ensuring high purity and consistency .
Chemical Reactions Analysis
1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.
Substitution Reactions: It can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions: Reagents such as Oxyma and DIC are often used in peptide synthesis involving this compound. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate involves its interaction with molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various substrates, facilitating specific chemical reactions. The high energy barrier from the two tert-butyl groups plays a crucial role in its reactivity .
Comparison with Similar Compounds
1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate can be compared with other similar compounds, such as:
N-(Ethylcarbonimidoyl)-2-methyl-2-propanamine: This compound shares structural similarities but differs in its specific functional groups and reactivity.
tert-Butyl carbamate: Another related compound used in various chemical reactions, particularly in the synthesis of tetrasubstituted NH pyrroles.
The uniqueness of this compound lies in its specific combination of functional groups and its versatility in scientific research and industrial applications.
Biological Activity
1-Tert-butyl 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate (CAS: 1105663-94-2) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, data tables, and case studies.
Chemical Structure and Properties
The compound's IUPAC name is 1-(tert-butyl) 3-ethyl 3-carbamoylazetidine-1,3-dicarboxylate, with the molecular formula C12H20N2O5. Its structure consists of a five-membered azetidine ring with two carboxylate groups and a carbamoyl substituent.
Property | Value |
---|---|
Molecular Weight | 272.3 g/mol |
Purity | ≥ 97% |
CAS Number | 1105663-94-2 |
SMILES | CCOC(=O)C1(C(N)=O)CN(C(=O)OC(C)(C)C)C1 |
Research indicates that this compound may exert its biological effects through modulation of specific biochemical pathways. Preliminary studies suggest it could influence metabolic processes and enzyme activities related to drug metabolism.
Pharmacological Effects
- Antitumor Activity : Some studies have indicated that compounds similar to this azetidine derivative exhibit cytotoxic effects against various cancer cell lines. The presence of the carbamoyl group is thought to enhance these effects by increasing cell permeability and interaction with cellular targets.
- Neuroprotective Effects : There is emerging evidence that azetidine derivatives can provide neuroprotection in models of neurodegenerative diseases. The mechanism may involve antioxidant properties and the inhibition of apoptotic pathways.
- Anti-inflammatory Properties : Research has suggested that this compound may reduce inflammatory responses by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or other inflammatory disorders.
Case Study 1: Antitumor Activity
A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of various azetidine derivatives, including this compound. Results showed significant inhibition of cell proliferation in human breast cancer cells (MCF-7), with an IC50 value of approximately 15 µM.
Case Study 2: Neuroprotection
In a model of Alzheimer's disease, administration of the compound demonstrated a reduction in amyloid-beta plaque formation and improved cognitive function in treated mice compared to controls. This suggests potential for therapeutic use in neurodegenerative conditions.
Safety and Toxicity
Toxicological assessments are crucial for understanding the safety profile of new compounds. Preliminary data indicate that while the compound exhibits some cytotoxic effects on cancer cells, it shows low toxicity in normal cell lines at therapeutic concentrations.
Toxicity Data Table
Endpoint | Result |
---|---|
Acute Toxicity (LD50) | >2000 mg/kg (rat) |
Mutagenicity | Negative (Ames Test) |
Reproductive Toxicity | Not observed |
Properties
IUPAC Name |
1-O-tert-butyl 3-O-ethyl 3-carbamoylazetidine-1,3-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O5/c1-5-18-9(16)12(8(13)15)6-14(7-12)10(17)19-11(2,3)4/h5-7H2,1-4H3,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYHWSMCZSPERFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CN(C1)C(=O)OC(C)(C)C)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001144833 | |
Record name | 1-(1,1-Dimethylethyl) 3-ethyl 3-(aminocarbonyl)-1,3-azetidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001144833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1105663-94-2 | |
Record name | 1-(1,1-Dimethylethyl) 3-ethyl 3-(aminocarbonyl)-1,3-azetidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1105663-94-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1,1-Dimethylethyl) 3-ethyl 3-(aminocarbonyl)-1,3-azetidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001144833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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